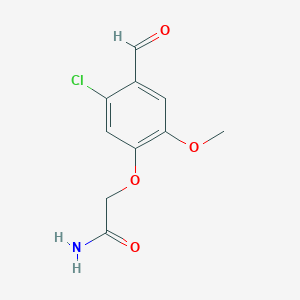

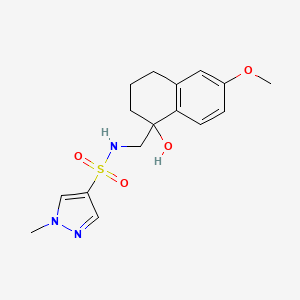

5-(((4-甲氧基苯基)磺酰)甲基)-3-(3-(三氟甲基)苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxadiazoles are a class of heterocyclic compounds containing a 1,2,4-oxadiazole ring, known for their diverse biological activities and applications in various fields, including as corrosion inhibitors and potential therapeutic agents. The interest in oxadiazoles, such as the mentioned compound, stems from their unique chemical and physical properties, which can be tailored for specific applications through structural modifications.

Synthesis Analysis

Oxadiazole derivatives are typically synthesized through cyclization reactions involving appropriate precursors. For example, sulfone derivatives containing an oxadiazole moiety have been synthesized through a series of steps including alkylation and oxidation, demonstrating the versatility of synthetic approaches for introducing functional groups into the oxadiazole core (Alonso et al., 2005).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using techniques such as X-ray crystallography. Structural analysis reveals the planarity of the oxadiazole ring and the nature of substituents' effects on the overall molecule. For instance, studies on tetrazole derivatives have provided insights into the crystalline structure and intermolecular hydrogen bonding patterns, which are relevant for understanding the structural characteristics of oxadiazole compounds as well (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which can be utilized for further functionalization. The presence of functional groups such as sulfonyl or methoxy groups influences the reactivity and interaction with other molecules, as seen in studies exploring the synthesis of sulfonamidoimidazoles through Rh(II)-catalyzed transannulation (Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application. For instance, solvatofluorochromic properties have been observed in sulfonyl fluoride derivatives, indicating their potential as fluorescent probes due to the significant solvatochromic effect in different solvents (Doroshenko et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron-donating or withdrawing effects of substituents, are critical for the applications of oxadiazole derivatives. The synthesis and characterization of variously substituted oxadiazoles have highlighted their potential as antimicrobial agents, demonstrating the importance of chemical properties in determining biological activity (Patil et al., 2010).

科学研究应用

药理评价

廖等人(2000年)进行的研究合成了一系列N-[4-甲氧基-3-(4-甲基哌嗪-1-基)苯基] 2'-甲基-4'-(5-甲基-1,2,4-噁二唑-3-基)联苯-4-甲酰胺衍生物,作为有效且选择性的5-HT(1B/1D)拮抗剂。这些化合物在大鼠5-HT(1B)和小牛5-HT(1D)受体表现出高亲和力,表明在神经精神疾病治疗中具有潜在应用(Liao et al., 2000)。

材料科学

Bouklah等人(2006年)研究了2,5-双(4-甲氧基苯基)-1,3,4-噁二唑作为硫酸介质中轻钢的缓蚀剂。研究发现该化合物在一定浓度下的效率超过96.19%,突显其作为工业缓蚀剂的潜力(Bouklah et al., 2006)。

抗菌和抗结核活性

Shingare等人(2022年)合成了一系列新型苯磺酰胺吡唑噁二唑衍生物,并评估了它们的抗菌和抗结核活性。该研究包括针对结核分枝杆菌的分子对接研究,显示一些化合物对各种菌株表现出良好的抗菌活性,支持它们作为抗菌和抗结核药物的潜力(Shingare et al., 2022)。

抗水稻细菌性叶枯病活性

石等人(2015年)对含有1,3,4-噁二唑基团的砜衍生物的抗菌活性进行了研究,发现对水稻细菌性叶枯病表现出良好的抗菌活性。研究突出了一种特定化合物比商业制剂具有更强的活性,展示了这类衍生物在农业应用中的潜力(Shi et al., 2015)。

属性

IUPAC Name |

5-[(4-methoxyphenyl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O4S/c1-25-13-5-7-14(8-6-13)27(23,24)10-15-21-16(22-26-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRBIABBIPFVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)